Dioxybenzone (Standard)

Descripción

Propiedades

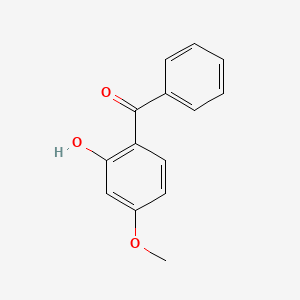

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLGDHPHMLXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022405 | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-4-methoxybenzophenone appears as white to off-white or light yellow powder. (NTP, 1992), Dry Powder; Liquid, Colorless solid; [Hawley] Pale yellow powder; [MSDSonline], Solid | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxybenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

302 to 320 °F at 5 mmHg (NTP, 1992) | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.7 mg/L at 25 °C, Readily soluble in most organic solvents; freely soluble in alcohol and toluene; practically insoluble in water, Soluble in carbon tetrachloride, Solubility in various solvents (in percent): ethanol, 6%; acetone, >20%; chloroform, >20%; glycerin,<0.01%; isopropyl stearate, 9%; olive oil, 9%; peanut oil, 9%, 1.28e-01 g/L | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.32 at 25 °C | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000142 [mmHg] | |

| Record name | Oxybenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Impurities/accompanying contaminants: Organic solvents: < 0.01% Xylene; Polycyclic aromatic hydrocarbons: < 10 ppb (total); Benzo(a)-pyrene: < 1 ppb; Heavy metals: < 10 ppm. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystals from isopropanol, White yellowish, cream colored powder, Pale yellow powder | |

CAS No. |

131-57-7 | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxybenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxybenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95OOS7VE0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °F (NTP, 1992), 65.5 °C | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Dioxybenzone (B1663609)

Abstract

This technical guide provides a comprehensive overview of the synthesis of dioxybenzone (2,2'-dihydroxy-4-methoxybenzophenone), a widely used UV absorber in sunscreens and a valuable scaffold in medicinal chemistry. The document details the primary synthetic pathway, elucidates the underlying reaction mechanisms, presents detailed experimental protocols, and summarizes key quantitative data. Visual diagrams generated using Graphviz are included to clearly illustrate the chemical transformations and mechanistic steps involved.

Introduction

Dioxybenzone, also known as benzophenone-8, is an organic compound belonging to the benzophenone (B1666685) family.[1][2] Its molecular structure, featuring two hydroxyl groups and one methoxy (B1213986) group on a benzophenone backbone, enables it to absorb a broad spectrum of ultraviolet radiation, particularly UVB and short-wave UVA rays.[1][3] This property makes it a critical ingredient in many commercial sunscreens and a stabilizer for plastics and polymers. The synthesis of dioxybenzone and its derivatives is a key area of interest for organic chemists and professionals in the pharmaceutical and materials science industries.

This guide focuses on the most common and industrially relevant synthesis pathway, which proceeds via a two-step process: a Friedel-Crafts acylation to form a trihydroxybenzophenone intermediate, followed by a selective methylation.

Synthesis Pathway

The predominant pathway for synthesizing dioxybenzone involves two main chemical transformations:

-

Friedel-Crafts Acylation: The synthesis begins with the reaction between salicylic (B10762653) acid and resorcinol (B1680541) to form the intermediate compound, 2,2',4-trihydroxybenzophenone (B1594374). This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid.[4]

-

Selective Methylation: The intermediate is then selectively methylated at the 4-position hydroxyl group using a methylating agent like dimethyl sulfate (B86663) under basic conditions. This step yields the final product, dioxybenzone.[4]

The overall workflow can be visualized as follows:

Reaction Mechanisms

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this synthesis, it involves the acylation of resorcinol with salicylic acid. The mechanism proceeds through the following steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., ZnCl₂) interacts with the acylating agent (derived from salicylic acid), leading to the formation of a highly electrophilic acylium ion. This species is resonance-stabilized.

-

Electrophilic Attack: The electron-rich resorcinol ring acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Deprotonation and Rearomatization: A proton is removed from the arenium ion by the conjugate base of the Lewis acid, restoring the aromaticity of the ring and yielding the 2,2',4-trihydroxybenzophenone product.

Mechanism of Selective Methylation

The selective methylation of the 4-hydroxyl group is typically achieved via a nucleophilic substitution reaction, akin to a Williamson ether synthesis.

-

Deprotonation: A base, such as sodium carbonate, deprotonates the most acidic hydroxyl group of 2,2',4-trihydroxybenzophenone. The 4-hydroxyl group is generally the most reactive in this context due to electronic effects.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate.

-

Product Formation: The attack displaces the sulfate leaving group, forming the methyl ether and yielding dioxybenzone.

Experimental Protocols

The following protocols are derived from established patent literature and represent a viable laboratory-scale synthesis of dioxybenzone.[4]

Experiment 1: Synthesis of 2,2',4-Trihydroxybenzophenone

Materials:

-

Salicylic acid

-

Resorcinol

-

Zinc chloride (ZnCl₂) or similar Lewis acid

-

Phosphorus oxychloride (POCl₃)

-

Solvent (e.g., a non-polar organic solvent)

-

Hydrochloric acid (for workup)

-

Water

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Charging Reagents: Charge the flask with the solvent and the Lewis acid catalyst.

-

Addition of Reactants: Add salicylic acid and resorcinol to the flask.

-

Reaction: Heat the mixture to 70-75°C and maintain this temperature with stirring for 120-150 minutes.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and hydrochloric acid to decompose the catalyst complex.

-

Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude 2,2',4-trihydroxybenzophenone can be purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water).

Experiment 2: Synthesis of Dioxybenzone (Methylation)

Materials:

-

2,2',4-Trihydroxybenzophenone (from Experiment 1)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene (B28343) or another suitable solvent

-

Water

Procedure:

-

Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add the 2,2',4-trihydroxybenzophenone, toluene, and sodium carbonate.

-

Heating: Heat the stirred suspension to approximately 45°C.

-

Addition of Methylating Agent: Slowly add dimethyl sulfate dropwise to the mixture over a period of time, maintaining the temperature.

-

Reaction: After the addition is complete, continue to stir the mixture at 45°C for 2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and add distilled water to wash it. Stir for 10-15 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.

-

Solvent Removal: Remove the toluene from the organic layer by rotary evaporation.

-

Purification: The resulting crude dioxybenzone can be purified by vacuum distillation or recrystallization to yield a yellow powder.[1]

Quantitative Data

The following tables summarize key quantitative data for dioxybenzone and its synthesis.

Table 1: Physical and Chemical Properties of Dioxybenzone

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₄ | [1][5][6] |

| Molar Mass | 244.25 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 68 °C (lit.) | [1] |

| Solubility | Insoluble in water; moderately soluble in ethanol and isopropanol. | [1] |

| CAS Number | 131-53-3 | [5][6] |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Temperature | Time | Typical Yield |

| Friedel-Crafts Acylation | Salicylic acid, Resorcinol, Lewis Acid | 70-75 °C | 2-2.5 hours | High (specific % varies) |

| Selective Methylation | 2,2',4-Trihydroxybenzophenone, (CH₃)₂SO₄, Na₂CO₃ | 45 °C | ~2 hours | High (specific % varies) |

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Data Points |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 244, consistent with the molecular weight. Fragmentation patterns corresponding to the loss of hydroxyl and methoxy groups.[5] |

| ¹H NMR | Expected signals for aromatic protons, hydroxyl protons, and a singlet for the methoxy group protons. |

| FTIR | Characteristic peaks for O-H stretching (hydroxyl groups), C=O stretching (ketone), C-O-C stretching (ether), and aromatic C-H and C=C bonds. |

Conclusion

The synthesis of dioxybenzone is a well-established process rooted in fundamental organic reactions. The two-step pathway involving Friedel-Crafts acylation followed by selective methylation provides a reliable method for producing this important UV-absorbing compound. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are crucial for achieving high yields and purity. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of benzophenone derivatives for various applications.

References

- 1. Dioxybenzone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Dioxybenzone [webbook.nist.gov]

- 6. Dioxybenzone [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of Dioxybenzone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of dioxybenzone (B1663609) (benzophenone-8), a widely used UV filter in sunscreens and other personal care products. Understanding the solubility of dioxybenzone in various organic solvents is critical for formulation development, ensuring product efficacy, stability, and safety. This document compiles quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility of Dioxybenzone

The solubility of dioxybenzone in a range of organic solvents at 25°C is summarized in the table below. The data has been collated from various scientific sources and standardized to provide a clear comparison.

| Organic Solvent | Solubility ( g/100 mL) at 25°C | Data Source |

| Methyl Ethyl Ketone (MEK) | 44.79 | ChemicalBook |

| Benzene | 40.79 | ChemicalBook |

| Ethanol (95%) | 21.8 | The Merck Index[1] |

| Carbon Tetrachloride | 35.25 | ChemicalBook |

| Isopropanol | 17.0 | The Merck Index[1] |

| Dioctyl Phthalate (DOP) | 30.48 | ChemicalBook |

| Propylene Glycol | 6.2 | The Merck Index[1] |

| Ethylene Glycol | 3.0 | The Merck Index[1] |

| n-Hexane | 1.5 | The Merck Index[1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 | MedChemExpress |

| Methanol | Freely Soluble | The Merck Index[1] |

| Toluene | Freely Soluble | The Merck Index[1] |

| Acetone (B3395972) | Freely Soluble* | - |

| Water | Insoluble | The Merck Index[1] |

Note: While quantitative data for acetone was not found, the parent compound, benzophenone, is "very soluble" in acetone. It is therefore highly likely that dioxybenzone is also freely soluble in acetone.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of dioxybenzone in an organic solvent, based on the widely used shake-flask method followed by concentration analysis. This protocol is a representative example and may be adapted based on specific laboratory equipment and analytical capabilities.

1. Materials and Equipment:

-

Dioxybenzone (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of dioxybenzone to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set at 25°C.

-

Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at 25°C for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a syringe filter into a clean vial.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of dioxybenzone of known concentrations in the selected solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.

-

Back-calculate the original concentration of dioxybenzone in the saturated solution, accounting for the dilution factor.

-

3. Data Analysis:

-

The solubility is expressed as grams of dioxybenzone per 100 mL of solvent.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of dioxybenzone.

Caption: Experimental workflow for determining dioxybenzone solubility.

References

An In-depth Technical Guide to the UV Absorption Spectrum of Dioxybenzone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption properties of dioxybenzone (B1663609) (Benzophenone-8), a common ingredient in sunscreen formulations. This document outlines its spectral characteristics, a detailed experimental protocol for its analysis, and a visual representation of the experimental workflow.

Quantitative UV Absorption Data

Dioxybenzone is effective at absorbing a broad range of UV radiation, contributing to its use as a sunscreen agent. Its efficacy is rooted in its specific absorption peaks across the UVA and UVB spectra. A summary of its quantitative UV absorption data is presented below.

| Parameter | Value | UV Range | Reference |

| Primary Absorption Peak (λmax) | 352 nm | UVA II | [1] |

| Secondary Absorption Peak (λmax) | 290 nm | UVB | [1] |

| General Molar Absorptivity (ε) for Benzophenones | > 2000 M⁻¹cm⁻¹ | UVA/UVB | [2] |

Note: The molar absorptivity provided is a general value for benzophenones and serves as an approximation for dioxybenzone.

Experimental Protocol: UV-Vis Spectrophotometry of Dioxybenzone

This section details the methodology for determining the UV absorption spectrum of dioxybenzone using a UV-Visible spectrophotometer.

2.1. Objective: To determine the ultraviolet absorption spectrum of dioxybenzone and identify its maximum absorption wavelengths (λmax).

2.2. Materials and Equipment:

-

Dioxybenzone (analytical standard)

-

Solvent (e.g., Ethanol or Isopropyl Alcohol, UV grade)

-

UV-Visible Spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

2.3. Procedure:

2.3.1. Preparation of a Standard Dioxybenzone Solution:

-

Accurately weigh a precise amount of dioxybenzone standard.

-

Dissolve the weighed dioxybenzone in a small amount of the chosen solvent within a volumetric flask.

-

Dilute the solution to the flask's calibration mark with the solvent to achieve a known concentration. A typical starting concentration for analysis is in the range of 10-20 µg/mL.

2.3.2. Instrument Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes to ensure accurate readings.

-

Set the desired wavelength range for the scan, typically from 200 nm to 400 nm, to cover the full UVA and UVB spectrum.

-

Fill a clean quartz cuvette with the solvent to be used for the dioxybenzone solution. This will serve as the blank or reference.

-

Place the cuvette containing the blank in the reference beam holder of the spectrophotometer.

-

Perform a baseline correction or "auto-zero" with the blank to subtract the absorbance of the solvent and the cuvette itself from subsequent measurements.

2.3.3. Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the prepared dioxybenzone standard solution before filling it approximately three-quarters full.

-

Ensure there are no air bubbles in the cuvette and that the transparent outer surfaces are clean and dry.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the spectral scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

Save and export the resulting absorbance spectrum data.

2.4. Data Analysis:

-

Plot the absorbance values (Y-axis) against the corresponding wavelengths (X-axis) to visualize the UV absorption spectrum.

-

Identify the wavelengths at which the maximum absorbance occurs. These are the λmax values.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV absorption spectrum of dioxybenzone.

References

Dioxybenzone: A Technical Guide to its UV Absorption Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone (B1663609) (Benzophenone-8) is a chemical ultraviolet (UV) filter, a derivative of benzophenone (B1666685), employed in sunscreens and other cosmetic products to provide protection against the damaging effects of solar radiation.[1][2] It is effective in absorbing both UVB and a portion of the UVA spectrum, specifically UVA-II.[1][2] Understanding the precise mechanism by which dioxybenzone absorbs and dissipates UV energy is critical for the development of photostable and effective sun care formulations. This technical guide provides an in-depth analysis of the core mechanism of action of dioxybenzone as a UV absorber, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the photophysical pathways.

Core Mechanism of UV Absorption and Energy Dissipation

The primary function of dioxybenzone as a UV filter lies in its ability to absorb high-energy UV photons and dissipate this energy through rapid, non-destructive photophysical pathways, thereby preventing the radiation from reaching and damaging the skin.[2][3] The overall process can be broken down into several key steps:

-

UV Photon Absorption: The dioxybenzone molecule, in its ground electronic state (S₀), absorbs a UV photon. This absorption event excites the molecule to a higher electronic energy state, typically an excited singlet state (S₁ or S₂).[3] Dioxybenzone exhibits characteristic absorption peaks in the UVB and UVA-II regions of the electromagnetic spectrum.[4][5]

-

Excited-State Intramolecular Proton Transfer (ESIPT): A crucial feature of dihydroxybenzophenones like dioxybenzone is the presence of intramolecular hydrogen bonds. Upon excitation, an ultrafast transfer of a proton occurs from a hydroxyl group to the carbonyl oxygen. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), leads to the formation of a transient keto-tautomer. This tautomerization is a key step in the energy dissipation pathway.

-

Energy Dissipation: The excited keto-tautomer is unstable and rapidly returns to the ground state through a series of non-radiative decay processes. These processes are highly efficient and occur on an ultrafast timescale, which is essential for a good photoprotective agent as it minimizes the lifetime of potentially reactive excited states. The primary dissipation pathways include:

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is extremely fast and is the dominant mechanism for dissipating the absorbed energy as heat into the surrounding medium.

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). While possible, for effective sunscreens, the quantum yield of intersystem crossing is generally low to minimize the formation of long-lived triplet states which can be involved in photosensitization reactions.

-

-

Return to Ground State: Following energy dissipation, the molecule returns to its original enol form in the ground electronic state, ready to absorb another UV photon. The efficiency and speed of this cycle are hallmarks of a photostable UV filter.

Quantitative Data

Precise quantitative data for the photophysical properties of dioxybenzone are not extensively available in the public domain. However, data from closely related benzophenone derivatives provide valuable insights into its expected behavior.

| Property | Value/Range | Wavelength (nm) | Reference |

| UV Absorption Maxima (λmax) | ~290 (UVB) and ~352 (UVA-II) | 290, 352 | [4][5] |

| Molar Extinction Coefficient (ε) | > 2000 M⁻¹ cm⁻¹ | UVA/UVB | [4] |

| Excited State Lifetimes | Ultrafast (femtosecond to picosecond timescale) | - | [6] |

| Fluorescence Quantum Yield (Φf) | Very low | - | General characteristic of effective sunscreens |

| Intersystem Crossing Quantum Yield (Φisc) | Low | - | Desirable for photostability |

Experimental Protocols

The investigation of the photophysical and photochemical properties of UV absorbers like dioxybenzone involves a suite of spectroscopic and analytical techniques.

UV-Visible (UV-Vis) Spectrophotometry

Objective: To determine the UV absorption spectrum and molar extinction coefficients of dioxybenzone.

Methodology:

-

Sample Preparation: Prepare a series of dioxybenzone solutions of known concentrations in a suitable solvent (e.g., ethanol, methanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance of each solution in a quartz cuvette of known path length (typically 1 cm) over the desired wavelength range (e.g., 250-450 nm). A solvent blank is used as a reference.

-

Data Analysis: Plot absorbance versus concentration at the wavelengths of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc), the molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.

Photostability Testing

Objective: To assess the stability of dioxybenzone upon exposure to UV radiation.

Methodology:

-

Sample Preparation: Prepare a solution of dioxybenzone in a relevant solvent or a formulated product containing dioxybenzone.

-

Irradiation: Expose the sample to a controlled source of UV radiation, such as a solar simulator, for a defined period.

-

Analysis:

-

UV-Vis Spectrophotometry: Record the UV-Vis absorption spectrum of the sample before and after irradiation. A decrease in absorbance at the characteristic λmax indicates photodegradation.

-

High-Performance Liquid Chromatography (HPLC): Use a suitable HPLC method to quantify the concentration of dioxybenzone before and after irradiation. A decrease in the parent compound peak and the appearance of new peaks would indicate photodegradation and the formation of photoproducts.

-

Femtosecond Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states of dioxybenzone on an ultrafast timescale.

Methodology:

-

Instrumentation: Utilize a femtosecond transient absorption spectrometer. This setup typically consists of a femtosecond laser system that generates both a "pump" pulse to excite the sample and a "probe" pulse to monitor the changes in absorption.

-

Measurement: The pump pulse excites the dioxybenzone sample. The probe pulse, which is a broadband white-light continuum, passes through the excited sample at varying time delays after the pump pulse. The difference in the absorption spectrum of the probe with and without the pump pulse is recorded as a function of time delay and wavelength.

-

Data Analysis: The resulting transient absorption spectra provide information on the formation, decay, and transformation of excited states, allowing for the determination of excited-state lifetimes and the identification of transient species like the keto-tautomer.

Visualizations

Photophysical Pathways of Dioxybenzone

The following diagram illustrates the key steps in the absorption of UV radiation and subsequent energy dissipation by dioxybenzone.

Caption: Photophysical pathways of dioxybenzone following UV absorption.

Experimental Workflow for Photostability Assessment

This diagram outlines the general workflow for evaluating the photostability of a UV filter like dioxybenzone.

Caption: Workflow for assessing the photostability of dioxybenzone.

Conclusion

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 4. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS: 131-54-4) - Career Henan Chemical Co. [coreychem.com]

- 6. researchgate.net [researchgate.net]

Dioxybenzone: A Technical Review of its Potential as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxybenzone (B1663609) (benzophenone-8), a benzophenone (B1666685) derivative utilized as a UV filter in sunscreens and other personal care products, has come under scientific scrutiny for its potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the existing evidence regarding dioxybenzone's endocrine-disrupting capabilities, with a focus on its estrogenic, anti-androgenic, and thyroid-disrupting potential. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to offer a comprehensive resource for the scientific community. While evidence points towards estrogenic activity, particularly through its metabolites, significant data gaps remain for its effects on other endocrine axes, underscoring the need for further investigation.

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The widespread use of UV filters in personal care products has raised concerns about their potential to act as EDCs. Dioxybenzone, a member of the benzophenone family of UV absorbers, is structurally similar to other benzophenones known to possess endocrine-disrupting properties. This guide synthesizes the current body of scientific literature on dioxybenzone to provide a detailed technical overview for researchers and professionals in drug development and toxicology.

Estrogenic Activity

The most significant body of evidence for dioxybenzone's endocrine-disrupting potential lies in its estrogenic activity. Both in vitro and in vivo studies have demonstrated that dioxybenzone and its metabolites can mimic the effects of estrogen.

In Vitro Evidence

In vitro studies have shown that dioxybenzone exhibits estrogenic activity, primarily through the activation of estrogen receptor alpha (ERα). A key finding is the metabolic activation of dioxybenzone into more potent estrogenic metabolites.[1][2]

-

Metabolic Activation: In vitro metabolism studies have identified two major metabolites of dioxybenzone: M1 (demethylated) and M2 (hydroxylated).[1][2] Molecular dynamics simulations have shown that these metabolites, M1 and M2, can form hydrogen bonds with key amino acid residues (Leu387 and Glu353) in the ligand-binding domain of ERα, leading to a reduced binding free energy and enhanced receptor activation compared to the parent compound.[1][2]

-

Gene Expression: Treatment of human endometrial stromal cells (HESCs) with dioxybenzone (at concentrations of 0.1-1 μM) has been shown to increase the mRNA expression of growth factors responsible for epithelial proliferation, including fibroblast growth factors (Fgfs) and insulin-like growth factor 1 (Igf-1).[1]

In Vivo Evidence

In vivo studies in animal models have corroborated the estrogenic effects observed in vitro.

-

Uterotrophic Assay: The uterotrophic assay, a standard in vivo test for estrogenicity, has been used to evaluate dioxybenzone. Studies have shown that dioxybenzone and its metabolites can induce a uterotrophic response in immature female rats, characterized by an increase in uterine weight, which is a hallmark of estrogenic action.[1][2]

-

Gene Expression in Uterine Tissue: Intraperitoneal administration of dioxybenzone (20-100 mg/kg daily for 3 days) to immature female ICR mice resulted in increased mRNA expression of estrogen signaling and inflammation target genes in the uterus.[1] Furthermore, the metabolites M1 and M2 exhibited a transcriptome profile more similar to estradiol (B170435) than the parent dioxybenzone, promoting a thicker endometrial columnar epithelial layer through the upregulation of estrogen receptor target genes like Sprr2s.[1]

Quantitative Data on Estrogenic Activity

While multiple studies confirm the estrogenic activity of dioxybenzone and its metabolites, there is a notable lack of publicly available, standardized quantitative data such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from estrogen receptor binding or transactivation assays. This data gap makes direct potency comparisons with other EDCs challenging.

Anti-Androgenic Activity

The potential for dioxybenzone to act as an androgen receptor (AR) antagonist is an area with limited specific data. While some benzophenone derivatives have been shown to exhibit anti-androgenic activity, comprehensive studies on dioxybenzone are lacking.

In Vitro Evidence

In Vivo Evidence

No in vivo studies, such as the Hershberger assay, specifically investigating the anti-androgenic effects of dioxybenzone were identified in the current literature search.

Thyroid Disruption

The potential for dioxybenzone to interfere with the thyroid hormone axis is another critical area with a significant lack of data. While other UV filters, such as benzophenone-2, have been shown to interfere with the thyroid hormone axis in rats and act as potent inhibitors of human recombinant thyroid peroxidase in vitro, no such studies have been specifically conducted on dioxybenzone.[4][5]

Effects on Steroidogenesis and Aromatase

The impact of dioxybenzone on the synthesis of steroid hormones (steroidogenesis) and the activity of aromatase (an enzyme crucial for estrogen synthesis) has not been extensively studied.

H295R Steroidogenesis Assay

The H295R steroidogenesis assay is a key in vitro method for identifying chemicals that affect the production of steroid hormones, including testosterone (B1683101) and estradiol. While this assay has been used to test other benzophenones, no specific results for dioxybenzone were found in the available literature. A study on oxybenzone (benzophenone-3) in the H295R assay showed statistically significant induction of both testosterone and estradiol at a concentration of 100 µM.[6]

Aromatase Inhibition Assay

Aromatase is a critical enzyme in the estrogen synthesis pathway and a target for some EDCs. There is currently no available data on the potential of dioxybenzone to inhibit aromatase activity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to assess endocrine disruption, based on established guidelines and published studies.

Uterotrophic Assay (Rat)

This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

-

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 21-22 days old at the start of the study.[7][8]

-

Acclimation: Animals are acclimated for a minimum of 5 days before the start of treatment.

-

Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17α-ethinyl estradiol) are included.

-

Endpoint Measurement: Approximately 24 hours after the last dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).[9]

-

Data Analysis: Uterine weights are analyzed for statistically significant increases compared to the vehicle control group. The data is often expressed as the ratio of uterine weight to body weight.

Yeast Two-Hybrid (Y2H) Assay for Estrogenicity

This in vitro assay is used to detect interactions between a chemical and a specific hormone receptor, in this case, the estrogen receptor.

-

Principle: The assay utilizes genetically engineered yeast strains that express two hybrid proteins: a DNA-binding domain (DBD) fused to the estrogen receptor ligand-binding domain (LBD), and a transcriptional activation domain (AD) fused to a coactivator protein. If the test chemical binds to the ER-LBD, it induces a conformational change that allows the recruitment of the AD-coactivator fusion protein. This brings the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, which encodes β-galactosidase).[8][10]

-

Procedure:

-

Yeast Culture: The yeast strain is grown in a suitable medium.

-

Exposure: The yeast cells are exposed to various concentrations of the test chemical, along with positive (e.g., 17β-estradiol) and negative controls.

-

Incubation: The cultures are incubated to allow for chemical uptake, receptor binding, and reporter gene expression.

-

Reporter Gene Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.

-

Data Analysis: The results are expressed as a dose-response curve, from which parameters like EC50 can be calculated.

-

H295R Steroidogenesis Assay

This in vitro assay evaluates the effects of chemicals on the production of steroid hormones.

-

Cell Line: The human adrenal cortical carcinoma cell line H295R is used as it expresses most of the key enzymes required for steroidogenesis.[11][12]

-

Cell Culture and Exposure: H295R cells are cultured in a multi-well plate format and exposed to a range of concentrations of the test substance for a defined period (typically 48 hours). Vehicle controls and positive controls (e.g., forskolin (B1673556) as an inducer and prochloraz (B1679089) as an inhibitor) are included.[11]

-

Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) are measured using methods such as ELISA or LC-MS/MS.[11][12]

-

Cytotoxicity Assessment: A cell viability assay is performed on the cells after media collection to ensure that observed changes in hormone levels are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are normalized to the vehicle control and analyzed for statistically significant increases or decreases.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs can aid in understanding the mechanisms of endocrine disruption.

Caption: Proposed estrogenic signaling pathway for dioxybenzone and its metabolites.

Caption: Generalized experimental workflow for the rat uterotrophic assay.

Discussion and Future Directions

The available scientific evidence strongly suggests that dioxybenzone is a potential endocrine disruptor with clear estrogenic activity, which is enhanced through metabolic activation. The in vitro and in vivo data converge to indicate that dioxybenzone and its metabolites can interact with the estrogen receptor and elicit downstream biological responses.

However, significant knowledge gaps remain. The lack of quantitative data on the potency of dioxybenzone and its metabolites in various estrogenic assays hinders a comprehensive risk assessment. Furthermore, the potential for anti-androgenic and thyroid-disrupting effects remains largely unexplored. The absence of data from standardized assays like the H295R steroidogenesis and aromatase inhibition assays also represents a critical data deficit.

Future research should prioritize:

-

Quantitative analysis: Determining the binding affinities (e.g., IC50, Ki) and transcriptional activation potencies (e.g., EC50) of dioxybenzone and its metabolites for the estrogen and androgen receptors.

-

Androgenic and Thyroid Screening: Conducting comprehensive in vitro and in vivo studies to assess the anti-androgenic and thyroid-disrupting potential of dioxybenzone.

-

Steroidogenesis and Aromatase Inhibition: Evaluating the effects of dioxybenzone on steroid hormone synthesis using the H295R assay and its potential to inhibit aromatase activity.

-

Mixture Effects: Investigating the combined endocrine-disrupting effects of dioxybenzone with other UV filters and common EDCs found in personal care products.

Conclusion

Dioxybenzone exhibits clear estrogenic activity, which is potentiated by its metabolism. This activity is supported by evidence from in silico, in vitro, and in vivo studies. However, a comprehensive understanding of its full endocrine-disrupting profile is hampered by a significant lack of data regarding its anti-androgenic, thyroid-disrupting, and steroidogenesis-altering potentials. This technical guide highlights the current state of knowledge and underscores the urgent need for further research to fill these critical data gaps to enable a thorough risk assessment of this widely used UV filter.

References

- 1. researchgate.net [researchgate.net]

- 2. Dioxybenzone triggers enhanced estrogenic effect via metabolic activation: in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid disrupting effects of exposure to sunscreens: in vitro and in vivo evidence of the impact of organic UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thesciencenotes.com [thesciencenotes.com]

- 9. epa.gov [epa.gov]

- 10. ableweb.org [ableweb.org]

- 11. Screening persistent organic pollutants for effects on testosterone and estrogen synthesis at human-relevant concentrations using H295R cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Spectroscopic Profile of Dioxybenzone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dioxybenzone (B1663609) (Benzophenone-8), a widely used UV filter in sunscreen and other personal care products. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for dioxybenzone.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of dioxybenzone provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for Dioxybenzone (90 MHz, CDCl₃) [1]

| Chemical Shift (ppm) | Assignment |

| 11.61 | A |

| 10.26 | B |

| 7.56 | C |

| 7.55 | D |

| 7.47 | E |

| 7.06 | F |

| 6.94 | G |

| 6.52 | J |

| 6.49 | K |

| 3.864 | L |

Note: The assignments A-L correspond to the different protons in the dioxybenzone molecule. Specific assignment to individual protons requires further 2D NMR analysis.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the dioxybenzone molecule.

Table 2: ¹³C NMR Chemical Shift Data for Dioxybenzone (CDCl₃) [2]

| Chemical Shift (ppm) | Assignment |

| 200.41 | 1 |

| 166.21 | 2 |

| 165.65 | 3 |

| 160.81 | 4 |

| 135.02 | 5 |

| 132.38 | 7 |

| 120.37 | 8 |

| 118.76 | 9 |

| 118.38 | 10 |

| 113.23 | 11 |

| 107.43 | 12 |

| 101.52 | 13 |

| 55.59 | 14 |

Note: The assignments 1-14 correspond to the different carbon atoms in the dioxybenzone molecule. The peak at 200.41 ppm is characteristic of a ketone carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a complete, detailed peak list is not publicly available, the key characteristic absorptions for dioxybenzone can be inferred from its structure and data on related benzophenones. The IR spectrum is typically measured on a KBr disc.[2]

Table 3: Characteristic IR Absorptions for Dioxybenzone

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3200-3500 | O-H | Stretching (phenolic) |

| ~3000-3100 | C-H | Stretching (aromatic) |

| ~2850-3000 | C-H | Stretching (methyl) |

| ~1630 | C=O | Stretching (ketone) |

| ~1450-1600 | C=C | Stretching (aromatic) |

| ~1200-1300 | C-O | Stretching (ether and phenol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of dioxybenzone provides information about its molecular weight and fragmentation pattern.

Table 4: GC-MS Fragmentation Data for Dioxybenzone [3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 121.0 | 99.99 |

| 124.0 | 54.34 |

| 244.0 | 49.62 |

| 151.0 | 38.74 |

| 227.0 | 36.46 |

The peak at m/z 244.0 corresponds to the molecular ion [M]⁺, confirming the molecular weight of dioxybenzone. The other peaks represent fragment ions formed during the ionization process.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of dioxybenzone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is clear.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, the spectral width is set to cover the expected range of chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is set to a wider range (typically 0-220 ppm). A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dioxybenzone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of dioxybenzone in a suitable volatile solvent.

-

Inject the solution into the gas chromatograph, where the compound is vaporized and separated from the solvent.

-

The separated dioxybenzone then enters the mass spectrometer.

Data Acquisition (EI-MS):

-

In the ion source, the vaporized dioxybenzone molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

-

The resulting positive ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dioxybenzone.

Caption: General workflow for the spectroscopic analysis of dioxybenzone.

References

- 1. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 1H NMR spectrum [chemicalbook.com]

- 2. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 13C NMR [m.chemicalbook.com]

- 3. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note: Quantification of Dioxybenzone using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of dioxybenzone (B1663609) in cosmetic formulations. The described protocol offers a clear and reproducible methodology for sample preparation, chromatographic separation, and data analysis. All quantitative data and validation parameters are summarized for easy reference.

Introduction

Dioxybenzone (benzophenone-8) is an organic compound used as a sunscreen agent to absorb UVB and short-wave UVA radiation.[1][2] Accurate quantification of dioxybenzone in cosmetic and pharmaceutical products is crucial for quality control and to ensure compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of UV filters in cosmetic products due to its high resolution, sensitivity, and accuracy.[3] This document provides a detailed protocol for the quantification of dioxybenzone using an isocratic HPLC-UV system.

Chemical Information

| Chemical Name | Dioxybenzone (Benzophenone-8) |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| UV Absorption | Peak absorption at approximately 288 nm and 352 nm.[4] |

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters have been optimized for the separation and quantification of dioxybenzone.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 288 nm |

Reagents and Materials

-

Dioxybenzone analytical standard (≥98.0% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (ACS reagent grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of dioxybenzone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

-

Accurately weigh approximately 1.0 g of the cosmetic cream or lotion into a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the sample and extract the dioxybenzone.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, further dilute the filtered sample with the mobile phase to bring the concentration of dioxybenzone within the calibration range.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for this analytical method.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical workflow for the validation of the HPLC method.

References

- 1. Oxybenzone and Octinoxate Analyzed by HPLC - AppNote [mtc-usa.com]

- 2. aapco.org [aapco.org]

- 3. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

Application Notes and Protocols: Dioxybenzone as a Standard in Cosmetic Formulation Analysis